1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
1-(4-chlorobenzyl)-3,7-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23ClN6O2 and its molecular weight is 402.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound F3260-0155 primarily targets kinase enzymes , specifically EGFR, Her2, VEGFR2, and CDK2 . These enzymes play crucial roles in cell signaling pathways, influencing cell growth, division, and survival .
Mode of Action
F3260-0155 interacts with its targets by binding to the active sites of these kinase enzymes . This interaction inhibits the enzymes’ activity, disrupting the signaling pathways they are involved in . The compound’s binding affinity is influenced by the presence of halogen atoms in its structure, which can enhance its potency and selectivity .
Biochemical Pathways
By inhibiting the activity of EGFR, Her2, VEGFR2, and CDK2, F3260-0155 affects multiple biochemical pathways. These include pathways involved in cell growth and division, angiogenesis, and cell survival . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
F3260-0155’s inhibition of its target enzymes leads to significant molecular and cellular effects. It can induce cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-22-8-10-25(11-9-22)18-21-16-15(23(18)2)17(27)26(19(28)24(16)3)12-13-4-6-14(20)7-5-13/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALEHBDRYKERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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